molecular formula C20H24N4O3 B11028088 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B11028088
M. Wt: 368.4 g/mol
InChI Key: FUNGFDBTRVJNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, which is achieved through a cyclization reaction involving a suitable precursor. The indole moiety is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the indole nitrogen with an acetic acid derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to its specific spirocyclic structure and the presence of both indole and acetamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₆N₂O₄

The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the indole moiety is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of indole and dioxo compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit biofilm formation in Candida albicans and other pathogenic microorganisms. The compound's structure may enhance its activity against bacterial strains by interfering with essential metabolic pathways.

CompoundTarget OrganismMechanism of ActionReference
2-(1-methyl-2,4-dioxo...)C. albicansInhibition of biofilm formation
1-Methylindole derivativesVarious bacteriaDisruption of cell wall synthesis

Anticancer Activity

Indole derivatives are well-known for their anticancer potential. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

A study focusing on similar compounds revealed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways, which are crucial for programmed cell death.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The dioxo moiety can interact with key enzymes involved in metabolic pathways.
  • Disruption of Cell Membrane Integrity : The spiro structure may facilitate penetration into microbial cells, leading to membrane disruption.
  • Modulation of Signaling Pathways : Indole derivatives often influence signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the pharmacological potential of compounds similar to 2-(1-methyl-2,4-dioxo...). For instance:

  • Study on Antifungal Efficacy : A study demonstrated that a related compound effectively reduced biofilm formation by over 66% in C. albicans, suggesting a strong potential for therapeutic applications in treating fungal infections .
  • Cancer Cell Line Research : Another investigation showed that indole-based compounds led to significant cytotoxic effects in various cancer cell lines, indicating potential use in cancer therapy .

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C20H24N4O3/c1-22-12-9-14-15(7-6-8-16(14)22)21-17(25)13-24-18(26)20(23(2)19(24)27)10-4-3-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,25)

InChI Key

FUNGFDBTRVJNHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4(CCCCC4)N(C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.